6-Fluorospiro[indoline-3,4'-piperidin]-2-one
Description
6-Fluorospiro[indoline-3,4'-piperidin]-2-one is a fluorinated spirooxindole derivative characterized by a fused indoline-piperidine scaffold. This compound has garnered interest in medicinal chemistry due to its spirocyclic architecture, which confers conformational rigidity, a feature often linked to selective interactions with biological targets such as kinases .
Properties
IUPAC Name |
6-fluorospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOOQANQSMZXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of an indoline derivative with a piperidine precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Fluorospiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirocyclic compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Fluorospiro[indoline-3,4'-piperidin]-2-one exhibits promising antiproliferative effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer).
- Mechanism of Action : Inhibition of key signaling pathways involved in cell proliferation and survival, potentially through interaction with specific receptors or enzymes.
A study demonstrated that compounds similar to this compound showed IC50 values lower than established chemotherapeutics like sunitinib and 5-fluorouracil, indicating superior efficacy in certain contexts .
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in treating neurodegenerative diseases.
CYP Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This inhibition can significantly impact drug metabolism, suggesting its utility in pharmacokinetic studies and drug-drug interaction assessments.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 5-Fluorospiro[indoline-3,4'-piperidin]-2-one | 0.89 | Lacks fluorine at position 6 |
| Spiro[indoline-3,4'-piperidin]-2-one | 0.87 | No fluorine substitution |
| 7-Fluorospiro[indoline-3,4'-piperidin]-2-one | 0.85 | Fluorine at position 7; different biological activity |
This table illustrates how variations in fluorination impact biological activity and pharmacological profiles.
Case Study 1: Anticancer Efficacy
In a recent study involving synthesized analogs of spiro[indoline] compounds, several derivatives exhibited significant antiproliferative activity against MCF7 cells with IC50 values ranging from 2 to 5 µM. The most potent compound demonstrated an efficacy comparable to standard chemotherapeutics .
Case Study 2: Drug Metabolism Studies
Another investigation focused on the interaction of this compound with CYP2D6 revealed substantial inhibition rates that could lead to altered metabolism of co-administered drugs, highlighting the importance of this compound in pharmacological research.
Mechanism of Action
The mechanism of action of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Accessibility : The fluorinated derivative is synthesized via umpolung allylation/aza-Prins cyclization, achieving higher yields (up to 99%) compared to chlorinated analogs (44–73%) .
- Structural Flexibility: Pyrano-pyrimidine derivatives (e.g., 3g–3j) exhibit fused heterocyclic systems, altering solubility and steric bulk compared to the simpler piperidine-based spirooxindoles .
Antitumor Activity:
- SMU-B: Demonstrates potent c-Met/ALK dual inhibition (IC50 < 1 nM) and >50% tumor growth inhibition in gastric carcinoma models .
- Pyrano-pyrimidine Derivatives (e.g., 3g): Show moderate anticancer activity (HeLa IC50 = 10.86 μM) , significantly less potent than SMU-B.
Antimicrobial Activity:
Computational and Docking Studies
- Family B Spiro Compounds : Docking scores (APF similarity ~0.4–0.6) suggest moderate binding to targets like FXR, with RMSD values of ~2.1 Å for top poses . Fluorine’s electronegativity may enhance hydrogen bonding in 6-fluorospiro derivatives, though experimental validation is needed.
- Rigidity vs. Flexibility: The spiro[indoline-3,4'-piperidine] core’s rigidity improves target selectivity over non-spiro analogs, as seen in SMU-B’s high kinase selectivity .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Fluorination typically enhances resistance to oxidative metabolism, a likely advantage over non-fluorinated spirooxindoles .
Biological Activity
6-Fluorospiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential applications in drug development.
Structural Characteristics
The compound features a spirocyclic structure that combines an indoline moiety with a piperidine ring. The presence of a fluorine atom at the 6-position enhances its biological activity and chemical reactivity, making it a valuable scaffold for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The fluorine atom plays a crucial role in modulating binding affinity and selectivity. The compound may act through:
- Competitive Inhibition : Competing with natural ligands for binding sites on receptors.
- Allosteric Modulation : Binding to sites distinct from the active site, influencing receptor activity indirectly.
Biological Activity and Research Findings
Recent studies have highlighted the potential of this compound as a ligand for various receptors involved in neurological functions. Notably, it has shown promising activity as a c-Met inhibitor, which is significant given the role of c-Met in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Target Receptor/Enzyme | IC50 Value (µM) | Notes |
|---|---|---|---|
| c-Met Inhibition | c-Met | 0.0147 - 17 | Significant inhibitory effects observed |
| Sigma Receptor Binding | σ1 and σ2 | Varies | Potential for neurodegenerative disease treatment |
| Vesicular Acetylcholine Transporter | VAChT | Varies | Indicates potential in neuropharmacology |
Case Studies
-
c-Met Inhibition Study :
A series of spiro[indoline-3,4'-piperidine]-2-ones were synthesized and evaluated for their inhibitory effects on c-Met. The study demonstrated that many compounds exhibited significant inhibition with IC50 values ranging from 0.0147 to 17 µM in TR-FRET assays. Docking studies confirmed the binding affinities and provided insights into the molecular mechanisms behind their activities . -
Receptor Binding Affinity :
Studies investigating the binding affinities of derivatives of this compound towards sigma receptors indicated that these compounds could bind at allosteric sites, similar to known ligands like vesamicol. This suggests their potential utility in imaging and treating neurodegenerative diseases .
Applications in Drug Development
The unique properties of this compound make it an attractive candidate for further research in drug development:
- Neuropharmacology : Its ability to interact with central nervous system receptors positions it as a potential therapeutic agent for neurological disorders.
- Cancer Therapeutics : As a c-Met inhibitor, it may be developed into a treatment option for cancers where c-Met is deregulated.
Q & A
Q. Table 1. Key Pharmacological Properties of 6-Fluorospiro Derivatives
| Property | Value/Outcome | Assay Type | Reference |
|---|---|---|---|
| c-Met IC | 12 nM | Kinase inhibition | |
| ALK IC | 18 nM | Kinase inhibition | |
| Tumor Inhibition (GTL-16) | 52% reduction at 50 mg/kg/day (oral) | Xenograft model | |
| LogP | 2.43 | Computational |
Q. Table 2. Recommended Analytical Methods for Structural Validation
| Technique | Application | Critical Parameters |
|---|---|---|
| NMR | Spirocyclic connectivity | δ 4.2–4.5 ppm (piperidine H) |
| HRMS | Molecular formula confirmation | Mass error <2 ppm |
| Chiral HPLC | Enantiomeric excess (ee) | Chiralcel OD-H column |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
